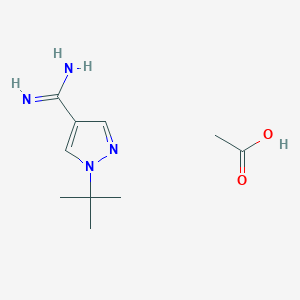
Acetic acid;1-tert-butylpyrazole-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-tert-butylpyrazole-4-carboximidamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. It has been extensively studied for its potential therapeutic applications in metabolic disorders, such as diabetes and obesity.
作用機序
Acetic acid;1-tert-butylpyrazole-4-carboximidamide activates the AMPK pathway by binding to the γ subunit of AMPK, leading to allosteric activation of the enzyme. This results in increased phosphorylation of downstream targets, such as acetyl-CoA carboxylase and HMG-CoA reductase, leading to increased fatty acid oxidation and decreased cholesterol synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, and reduced adiposity. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in metabolic disorders.
実験室実験の利点と制限
One of the main advantages of Acetic acid;1-tert-butylpyrazole-4-carboximidamide is its specificity for the AMPK pathway, which allows for targeted activation of this pathway in experimental settings. However, its potency and efficacy can vary depending on the cell type and experimental conditions used. Additionally, its chemical stability and solubility can be a limitation in some experiments.
将来の方向性
There are several potential future directions for research on Acetic acid;1-tert-butylpyrazole-4-carboximidamide, including:
1. Further elucidation of the molecular mechanisms underlying its effects on glucose and lipid metabolism.
2. Investigation of its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease.
3. Development of more potent and specific activators of the AMPK pathway for use in experimental and clinical settings.
4. Exploration of its potential as a tool for studying the role of the AMPK pathway in other physiological processes, such as cancer and aging.
In conclusion, this compound is a small molecule activator of the AMPK pathway with potential therapeutic applications in metabolic disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on this compound, which may lead to the development of new treatments for metabolic disorders and other diseases.
合成法
The synthesis of Acetic acid;1-tert-butylpyrazole-4-carboximidamide involves several steps, including the reaction of tert-butylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-chloropyridine to form an intermediate, which is further reacted with tert-butylamine to yield the final product.
科学的研究の応用
Acetic acid;1-tert-butylpyrazole-4-carboximidamide has been extensively studied for its potential therapeutic applications in metabolic disorders, such as diabetes and obesity. It has been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism in the body. Activation of the AMPK pathway leads to increased glucose uptake and fatty acid oxidation, which can help improve insulin sensitivity and reduce adiposity.
特性
IUPAC Name |
acetic acid;1-tert-butylpyrazole-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.C2H4O2/c1-8(2,3)12-5-6(4-11-12)7(9)10;1-2(3)4/h4-5H,1-3H3,(H3,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEQBLOAMCKCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)N1C=C(C=N1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
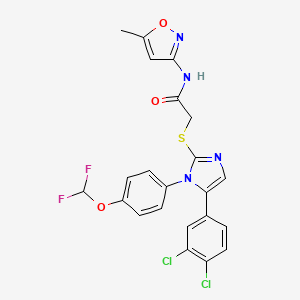

![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)

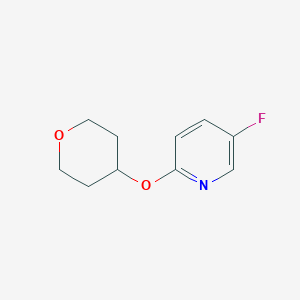

![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)
![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)
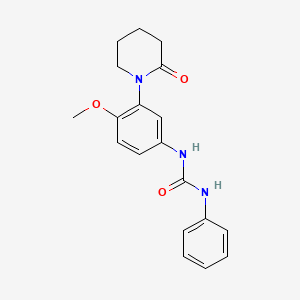
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)
![3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2795809.png)
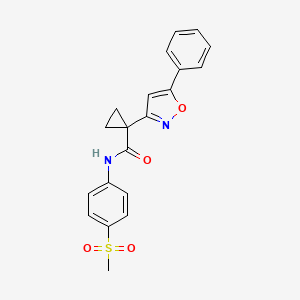
![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)
